molecular formula C24H21FN2O2 B7752895 7-[(4-FLUOROPHENYL)[(2-METHOXY-5-METHYLPHENYL)AMINO]METHYL]QUINOLIN-8-OL

7-[(4-FLUOROPHENYL)[(2-METHOXY-5-METHYLPHENYL)AMINO]METHYL]QUINOLIN-8-OL

Cat. No.: B7752895
M. Wt: 388.4 g/mol
InChI Key: YOYNEULMQQSMAC-UHFFFAOYSA-N
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Description

7-[(4-Fluorophenyl)[(2-methoxy-5-methylphenyl)amino]methyl]quinolin-8-ol is a complex organic compound that belongs to the quinoline family This compound is characterized by the presence of a quinoline core, substituted with a fluorophenyl group and a methoxy-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(4-fluorophenyl)[(2-methoxy-5-methylphenyl)amino]methyl]quinolin-8-ol typically involves multi-step organic reactions. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

7-[(4-fluorophenyl)[(2-methoxy-5-methylphenyl)amino]methyl]quinolin-8-ol can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

7-[(4-fluorophenyl)[(2-methoxy-5-methylphenyl)amino]methyl]quinolin-8-ol has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It may be studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research may explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 7-[(4-fluorophenyl)[(2-methoxy-5-methylphenyl)amino]methyl]quinolin-8-ol involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the specific context of its use. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives with different substituents, such as:

  • 7-[(4-chlorophenyl)[(2-methoxy-5-methylphenyl)amino]methyl]quinolin-8-ol
  • 7-[(4-bromophenyl)[(2-methoxy-5-methylphenyl)amino]methyl]quinolin-8-ol

Uniqueness

The uniqueness of 7-[(4-fluorophenyl)[(2-methoxy-5-methylphenyl)amino]methyl]quinolin-8-ol lies in its specific combination of substituents, which can influence its chemical reactivity and biological activity. The presence of the fluorophenyl group, in particular, may enhance its stability and alter its interaction with biological targets compared to other similar compounds.

Properties

IUPAC Name

7-[(4-fluorophenyl)-(2-methoxy-5-methylanilino)methyl]quinolin-8-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21FN2O2/c1-15-5-12-21(29-2)20(14-15)27-22(17-6-9-18(25)10-7-17)19-11-8-16-4-3-13-26-23(16)24(19)28/h3-14,22,27-28H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOYNEULMQQSMAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(C2=CC=C(C=C2)F)C3=C(C4=C(C=CC=N4)C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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